molecular formula C25H24N4O4S B4355262 (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4355262
M. Wt: 476.5 g/mol
InChI Key: NIKIIJAPFJGUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the introduction of various functional groups, sulfonylation, and amide formation. The specific synthetic route may vary, but it generally includes the following steps:

    Formation of the isoxazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-methylphenylsulfonyl group: This is achieved through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride.

    Attachment of the piperazine moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl or carbonyl groups.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
  • N- [5- [ (4-methylphenyl)sulfonyl]-5H-pyrrolo [2,3-b]pyrazin-2-yl]carbamic acid ethyl ester

Uniqueness

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the isoxazolo[5,4-b]pyridine core makes it a valuable compound for various research applications.

Properties

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-17-8-10-20(11-9-17)34(31,32)29-14-12-28(13-15-29)25(30)21-16-18(2)26-24-22(21)23(27-33-24)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIIJAPFJGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C(=NOC4=NC(=C3)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

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